molecular formula C13H8BrClN2 B1505217 4-bromo-6-chloro-2-phenyl-1H-benzimidazole CAS No. 16429-41-7

4-bromo-6-chloro-2-phenyl-1H-benzimidazole

Cat. No. B1505217
CAS RN: 16429-41-7
M. Wt: 307.57 g/mol
InChI Key: CSWLSNZWBSUXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-6-chloro-2-phenyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a benzimidazole ring and two halogen atoms. It is commonly used as a starting material for the synthesis of various other compounds.

Mechanism of Action

The mechanism of action of 4-bromo-6-chloro-2-phenyl-1H-benzimidazole is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the growth and replication of microorganisms. The exact target of the compound is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-6-chloro-2-phenyl-1H-benzimidazole exhibits low toxicity and does not cause significant adverse effects on human health. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-6-chloro-2-phenyl-1H-benzimidazole in lab experiments is its versatility. It can be easily synthesized and used as a starting material for the synthesis of various other compounds. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on 4-bromo-6-chloro-2-phenyl-1H-benzimidazole. One potential area of study is the development of new drugs based on this compound. Additionally, further investigations into the mechanism of action and the biochemical and physiological effects of this compound are needed. Finally, the synthesis of new derivatives of 4-bromo-6-chloro-2-phenyl-1H-benzimidazole could lead to the discovery of new compounds with even more promising properties.

Scientific Research Applications

4-bromo-6-chloro-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been used in the synthesis of fluorescent dyes and as a building block for the construction of organic materials.

properties

IUPAC Name

4-bromo-6-chloro-2-phenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-6-9(15)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWLSNZWBSUXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701425
Record name 4-Bromo-6-chloro-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-6-chloro-2-phenyl-1H-benzimidazole

CAS RN

16429-41-7
Record name 4-Bromo-6-chloro-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-6-chloro-2-phenyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
4-bromo-6-chloro-2-phenyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
4-bromo-6-chloro-2-phenyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
4-bromo-6-chloro-2-phenyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
4-bromo-6-chloro-2-phenyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
4-bromo-6-chloro-2-phenyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.